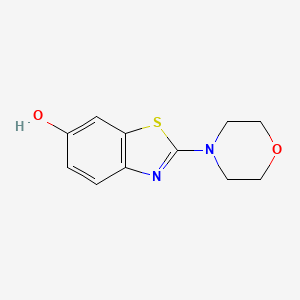

2-Morpholin-4-yl-1,3-benzothiazol-6-ol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-1,3-benzothiazol-6-ol typically involves the reaction of 2-aminothiophenol with morpholine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid . The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product . The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2-Morpholin-4-yl-1,3-benzothiazol-6-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

Substitution: Halogens, alkyl halides; reaction conditions include the presence of a catalyst and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols . Substitution reactions can result in the formation of various substituted benzothiazoles .

Aplicaciones Científicas De Investigación

2-Morpholin-4-yl-1,3-benzothiazol-6-ol has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 2-Morpholin-4-yl-1,3-benzothiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Morpholinyl)benzothiazole

- 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7 (4H)-one

- 2-(Morpholin-4-yl)-1,3-benzothiazol-6-amine

Uniqueness

2-Morpholin-4-yl-1,3-benzothiazol-6-ol is unique due to its specific substitution pattern and the presence of both morpholine and benzothiazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Actividad Biológica

2-Morpholin-4-yl-1,3-benzothiazol-6-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a morpholine ring attached to a benzothiazole moiety, which is known for contributing to various biological activities. The chemical structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of morpholine derivatives, including this compound. For instance, a study demonstrated that morpholine-based compounds exhibited significant inhibitory effects against ovarian cancer cell lines, with IC50 values comparable to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Morpholine Derivatives

Antibacterial Activity

The compound has also shown promising antibacterial properties. A series of benzothiazole derivatives were evaluated for their activity against various bacterial strains, revealing that some derivatives exhibited minimal inhibitory concentrations (MICs) in the low nanomolar range against both Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity of Benzothiazole Derivatives

Inhibition of Enzymatic Targets

The biological activity of this compound is partly attributed to its ability to inhibit key enzymes involved in cancer progression and bacterial survival. For instance, it has been reported to inhibit carbonic anhydrase with IC50 values that indicate strong enzymatic inhibition .

Interaction with Hypoxia-Inducible Factors

Another mechanism involves the inhibition of hypoxia-inducible factor (HIF)-1α, which plays a crucial role in tumor growth under hypoxic conditions. The ability of this compound to interfere with HIF signaling pathways suggests its potential as an anticancer agent .

Study on Ovarian Cancer

In a pivotal study, morpholine derivatives were tested for their efficacy against ovarian cancer cell lines. The results indicated that compounds with the morpholine and benzothiazole scaffolds not only inhibited cell proliferation but also induced apoptosis in cancer cells .

Evaluation of Antibacterial Efficacy

A comprehensive evaluation was conducted on the antibacterial efficacy of various benzothiazole derivatives, including those containing the morpholine moiety. The findings revealed broad-spectrum activity against multidrug-resistant strains, highlighting the clinical relevance of these compounds in treating resistant infections .

Propiedades

IUPAC Name |

2-morpholin-4-yl-1,3-benzothiazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c14-8-1-2-9-10(7-8)16-11(12-9)13-3-5-15-6-4-13/h1-2,7,14H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQSMBADERZPGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(S2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.